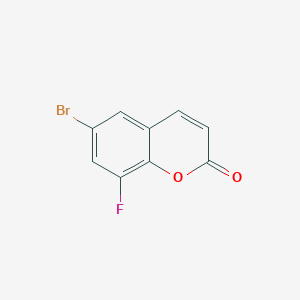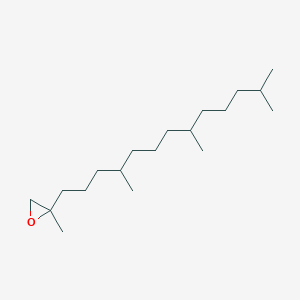
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a long alkyl chain with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-Methyl-2-(4,8,12-trimethyltridecyl)alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction, providing a more sustainable and cost-effective approach.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Diols: Formed through ring-opening oxidation.
Alcohols: Resulting from reduction reactions.
Functionalized Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its biological activity and its use in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4,8,12-trimethyltridecyl)chroman: Shares a similar alkyl chain structure but contains a chroman ring instead of an oxirane ring.
2-Methyl-2-(4,8,12-trimethyltridecyl)benzene: Another related compound with an aromatic benzene ring.
Uniqueness
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity, such as in the synthesis of epoxide-containing polymers and in geochemical biomarker studies.
Properties
Molecular Formula |
C19H38O |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20-19/h16-18H,6-15H2,1-5H3 |
InChI Key |
JCBKDEPTGAMOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



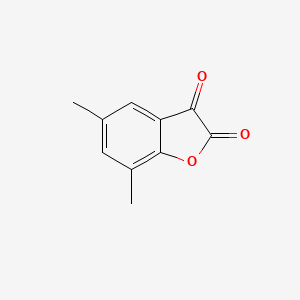
![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)

![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
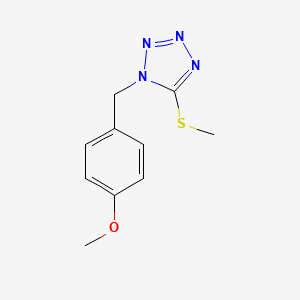
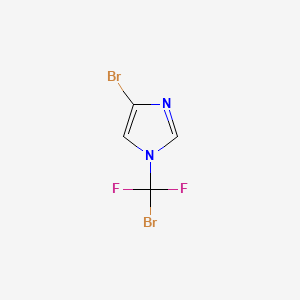
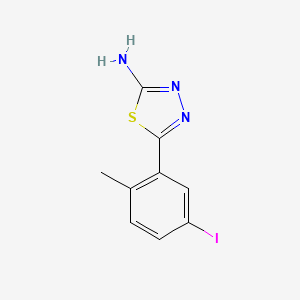
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
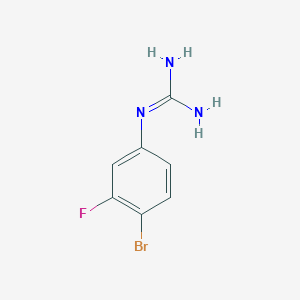
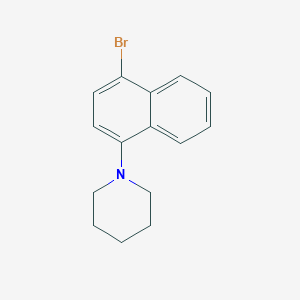
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
